Home > Products > Screening Compounds P59005 > N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide
N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide -

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide

Catalog Number: EVT-4980554
CAS Number:
Molecular Formula: C21H27N3O4
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide []

  • Compound Description: This compound is a bio-functional hybrid synthesized from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. It features a propanamide core linked to a fluorinated biphenyl group and a 1,2-bis(3,4-dimethoxyphenyl)ethyl moiety. []

(2-chloro-N-(1-(3,4-dimethoxyphenyl) propan-2-yl)-2-phenylacetamide) []

  • Compound Description: This newly synthesized molecule structurally resembles papaverine and exhibits muscle relaxant properties by potentially influencing muscle tonus and bioelectrical activities in smooth muscles. []

3. (+)-5-(3,4-Dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole []

  • Compound Description: This compound, synthesized using a chiral auxiliary, exhibits strong fluorescence. It features an oxazole ring linked to a 3,4-dimethoxyphenyl group and an oxazolidinone moiety. []

4. 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide []

  • Compound Description: This benzimidazole derivative was synthesized via a one-pot reductive cyclization. The structure contains a benzimidazole core with a 3,4-dimethoxyphenyl substituent, a propyl group, and a carboxamide linked to a 4-methoxyphenyl group. []

5. 8-substituted-2,5-dihydro-2-(4-methoxyphenyl/3,4-dimethoxyphenyl)-4-(2-thienyl)-1,5-benzothiazepines []

  • Compound Description: These compounds are a series of 1,5-benzothiazepine derivatives synthesized and studied for their antimicrobial activities. They feature a benzothiazepine ring system with various substituents, including 4-methoxyphenyl or 3,4-dimethoxyphenyl groups at the 2-position and a 2-thienyl group at the 4-position. []

6. 2-(3,4- Dimethoxyphenyl)benzazoles and imidazopyridine series []

  • Compound Description: This series of compounds features a diverse range of substitutions on the benzazole or imidazopyridine core, with the consistent presence of a 3,4-dimethoxyphenyl substituent. The study focused on evaluating their anticancer and antimicrobial activities, finding some derivatives, particularly those with dichloro substitutions on the phenyl ring, showing significant cytotoxicity against human tumor cell lines. []

7. N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide Hydrochloride []

  • Compound Description: This spirocyclic amide derivative was synthesized through a novel route involving oxidative cleavage and amine coupling. It features a triazaspiro[4.5]decane ring system with a 3,4-dimethoxyphenyl group attached to the nitrogen atom. []

8. 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives []

  • Compound Description: This set of compounds explores two related heterocyclic systems, triazole, and thiadiazole, both bearing a 3,4-dimethoxyphenyl substituent. The study synthesized various 1-acyl and 5-alkylthio derivatives, highlighting their anti-inflammatory activities. []

9. (E)-Methyl 3-(3,4-dimethoxyphenyl)-2-[(1,3-dioxoisoindolin-2-yl)methyl]acrylate []

  • Compound Description: This compound features an acrylate moiety connected to a 3,4-dimethoxyphenyl group and an isoindoline-1,3-dione ring system. []

10. Sulfonamides with a 3,4-dimethoxyphenyl moiety []

  • Compound Description: This study explored a novel series of sulfonamide derivatives, all featuring a 3,4-dimethoxyphenyl group. The research focused on their potential as VEGFR-2 inhibitors, a target for anticancer therapies. Some derivatives showed promising in vitro anticancer activity against various cancer cell lines, with compounds 10 and 19 exhibiting higher VEGFR-2 inhibitory activity than the reference drug dasatinib. []

11. 2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile and 3-Amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile []

  • Compound Description: These two compounds were found to form a 1:19 co-crystal. The first compound features a dihydrobenzo[h]quinoline structure with a 3,4-dimethoxyphenyl substituent. The second compound is a dihydrophenanthrene derivative, also bearing a 3,4-dimethoxyphenyl group. []

12. 1-(2, 6-dimethylphenoxy)-2-(3, 4-dimethoxyphenyl-ethylamino) propane hydrochloride []

  • Compound Description: This compound exhibits inhibitory effects on specific potassium currents (IK1 and IK) in guinea pig ventricular myocytes, indicating potential cardiovascular effects. []

13. 1-[4-(Difluoromethoxy)phenyl]-N-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide []

  • Compound Description: This triazole derivative contains a 3,4-dimethoxyphenyl group attached to the carboxamide nitrogen and a 4-(difluoromethoxy)phenyl group on the triazole ring. The crystal structure reveals intramolecular hydrogen bonding and π–π stacking interactions. []

14. 6-(3,4-Dimethoxyphenyl)-5-hydroxy-5,6-dihydrobenzo[c]-[2,7]naphthyridin-4(3H)-one (Perloline) []

  • Compound Description: Perloline is a natural alkaloid synthesized via a multistep process involving a benzyne intermediate. This compound features a dihydrobenzo[c][2,7]naphthyridinone core structure with a 3,4-dimethoxyphenyl group at the 6-position. []

15. 4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate []

  • Compound Description: This compound features a benzoic acid core with bromine and methyl substituents, a methylsulfamoyl group, and a 2-(3,4-dimethoxyphenyl)ethyl moiety. The crystal structure shows weak π–π interactions between the benzene rings. []

16. 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one []

  • Compound Description: This Schiff base ligand incorporates a 3,4-dimethoxyphenyl group attached to a methylene amino bridge, connected to a pyrazolone ring. []
  • Compound Description: This compound serves as a precursor in a Bischler-Napieralski cyclization reaction, yielding unexpected dealkylation products. The structure features an acetamide core linked to two 3,4-dimethoxyphenyl groups, one directly attached to the nitrogen and the other connected via an ethyl linker. []

18. Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methanes []

  • Compound Description: These compounds are a series of derivatives containing an aryl-heteroaryl methane core, a 3-(N-(2-(3,4-dimethoxyphenyl)ethyl)-N-methylaminopropoxy) substituent, and various azole groups. []

19. (2E)-3-(3,4-Dimethoxyphenyl)-1-(3-methyl-4-methoxyphenyl)prop-2-en-1-one []

  • Compound Description: This chalcone analog features a propanone core with a 3,4-dimethoxyphenyl group on one end and a 3-methyl-4-methoxyphenyl group on the other. The crystal structure is stabilized by C-H…O hydrogen bonds and π…π stacking interactions. []

20. Tetra-μ-benzoato-κ8O:O′-bis({1-[(3,4-di­methoxy­phenyl)­methyl]-6,7-di­methoxy­iso­quinoline-κN}­zinc(II) [, ]

  • Compound Description: This zinc complex utilizes papaverine, an isoquinoline alkaloid containing a 3,4-dimethoxyphenyl group, as a ligand. The crystal structure reveals a paddle-wheel cage-like dimeric structure. [, ]

21. 5-Äthyl-1-(3,4‐dimethoxyphenyl)‐7,8‐dimethoxy‐4‐methyl‐5H‐2,3‐benzodiazepin []

  • Compound Description: This benzodiazepine derivative features a 3,4-dimethoxyphenyl substituent at the 1-position and additional methoxy and alkyl substituents on the benzodiazepine ring system. []

22. 1-Methyl-4-(2-( 3,4-dimethoxyphenyl) vinyl) pyridinium 4-Tolylsulfonate Dihydrate []

  • Compound Description: This compound consists of a pyridinium cation with a 3,4-dimethoxyphenylvinyl substituent, balanced by a 4-tolylsulfonate anion. The crystal structure reveals a disordered arrangement of the planar cations. []

23. 8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine Fumarate []

  • Compound Description: This compound, structurally related to the antiarrhythmic agent KT-362, exhibits calcium antagonistic activity, affecting both high and low voltage-activated calcium channel currents. []

24. Mixture of 2‐(3,4‐dimethoxyphenyl)‐1‐n‐propyl or (4‐chlorobenzyl)‐5 and (6)‐1H‐benzimidazolecarbonitriles []

  • Compound Description: This entry refers to a mixture of benzimidazolecarbonitrile derivatives, some containing the 3,4-dimethoxyphenyl moiety. The mixture's complexity makes it challenging to draw direct comparisons with specific compounds. []

25. (E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone []

  • Compound Description: This pyrimidinone derivative incorporates a 3,4-dimethoxyphenyl substituent and exhibits a planar heterocyclic ring system in its crystal structure. []

26. 1,3,4-Oxadiazole N-Mannich Bases with a 3,4-dimethoxyphenyl moiety []

  • Compound Description: These compounds are a series of 1,3,4-oxadiazole N-Mannich bases, characterized by a 3,4-dimethoxyphenyl group attached to the oxadiazole ring. The study highlighted their antimicrobial and anti-proliferative activities. []

27. 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N -methylbenzamide (DQ-2511) []

  • Compound Description: DQ-2511 is an anti-ulcer drug that exhibits a range of pharmacological activities, particularly impacting the gastrointestinal system. It features a benzamide core structure linked to a [2-(3,4-dimethoxyphenyl)ethyl]carbamoylmethyl group. []

28. Dichlorotriethylphosphine{12-(3,4-dimethoxyphenyl)-4,5-dimethoxy-11,14-diaza-tricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-10-one}-palladium(II) methanol solvate []

  • Compound Description: This palladium complex incorporates a complex diamine ligand with a 3,4-dimethoxyphenyl substituent. []

29. 2-(3,4-Dimethoxyphenyl)-1-pentyl-4,5-diphenyl-1H-imidazole []

  • Compound Description: This compound features an imidazole ring with a 2-(3,4-dimethoxyphenyl) substituent and two phenyl groups. []

30. Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide []

  • Compound Description: These two compounds, a substituted benzoate and a benzamide, were synthesized via Diels-Alder reactions. While the benzamide lacks the 3,4-dimethoxyphenyl substituent, the methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate incorporates it on the benzene ring. []

31. (2E)-1-{4-[2-(4- CHLOROPHENYL)-4-SUBSTITUTEDIMINO-1,3,5-DITHIAZINO-6- yl]AMINOPHENYL}-3-(3,4-DIMET-HOXYPHENYL)PROP-2-EN-1-ONE []

  • Compound Description: This compound features a complex structure incorporating a 1,3,5-dithiazino ring, a substituted imino group, and a 3,4-dimethoxyphenyl group linked via a propenone chain. []

32. (S)-3-(3,4-dimethoxyphenyl)-2-(1,3-dioxol, 3-dihydro-isoindol-2-yl)-propionic acid methyl ester hydrate []

  • Compound Description: This compound, prepared from dihydroxyphenylalanine, features a propionic acid methyl ester core linked to a 3,4-dimethoxyphenyl group and an isoindolyl moiety. []

33. 1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline []

  • Compound Description: This compound, synthesized from eugenol methyl ether, is a dihydroisoquinoline derivative featuring benzyl, methyl, and two methoxy substituents. []

34. 2-Amino-4-carbonyl-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine []

  • Compound Description: This compound, an intermediate in the synthesis of pemetrexed disodium, features a dihydropyrrolo[2,3-d]pyrimidine structure with a 3,4-dimethoxybenzyl substituent at the 7-position. []

35. 6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine []

  • Compound Description: This benzazepine derivative features a 3,4-dimethoxy substitution on the benzazepine ring and a 4-methoxyphenyl group at the 1-position. The crystal structure reveals a half-chair conformation for the seven-membered ring. []

36. 7-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-α]pyrimidine-2-carboxamide (Cact-3) []

  • Compound Description: Cact-3, a novel CFTR activator, shows potential in treating dry eye disease. It features a pyrazolo[1,5-α]pyrimidine core, a 3,4-dimethoxyphenyl substituent, and a carboxamide linked to a 4-ethoxyphenyl group. []

37. 1-ferrocenyl­methyl-2-(4-methoxy­phenyl)-1H-benz­imidazole and 2-(3,4-di­methoxy­phenyl)-1-ferrocenyl­methyl-1H-benz­imid­az­ole []

  • Compound Description: These two compounds are ferrocenylmethyl benzimidazoles. The first features a 4-methoxyphenyl group, while the second incorporates a 3,4-dimethoxyphenyl group on the benzimidazole ring. []

Properties

Product Name

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-ethoxyphenyl)piperazine-1-carboxamide

Molecular Formula

C21H27N3O4

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H27N3O4/c1-4-28-18-8-6-5-7-17(18)23-11-13-24(14-12-23)21(25)22-16-9-10-19(26-2)20(15-16)27-3/h5-10,15H,4,11-14H2,1-3H3,(H,22,25)

InChI Key

JCTYAQDAQIPUBT-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.